3-(Prolylamino)benzoic acid
Overview
Description
An impurity of Ertapenem. Ertapenem is a carbapenem antibiotic.
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring, a key component of this compound, is associated with bioactive molecules with target selectivity .
Mode of Action
It’s known that benzylic positions, such as the one in this compound, are susceptible to reactions like free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that reactions at the benzylic position can lead to various changes in the molecule, potentially affecting different biochemical pathways .
Pharmacokinetics
It’s known that benzoic acid, a component of this compound, is conjugated to glycine in the liver and excreted as hippuric acid . This could potentially influence the bioavailability of the compound.
Result of Action
It’s known that the reduction of atoms in a high oxidation state, such as those in this compound, can convert electron-withdrawing functions into electron-donating amino and alkyl groups . This could potentially result in various molecular and cellular effects.
Action Environment
It’s known that the reactivity of benzylic halides, which could be a potential derivative of this compound, can be influenced by the adjacent aromatic ring .
Biological Activity
3-(Prolylamino)benzoic acid, a compound with the CAS number 724700-26-9, has garnered attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid backbone with a prolyl amino group attached. Its molecular formula is C10H12N2O2, and it has a molecular weight of approximately 192.22 g/mol. The compound's structure is pivotal in determining its biological activity and interaction with various biological targets.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit aldo-keto reductases (AKR), particularly AKR1C3, which plays a role in steroid metabolism and cancer progression. The inhibition of these enzymes can lead to reduced androgen biosynthesis, making it a potential candidate for prostate cancer treatment .
- Protein Degradation Pathways : Studies suggest that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and protein turnover, indicating that this compound may have implications in aging and neurodegenerative diseases .
Anticancer Potential
Several studies have explored the anticancer properties of this compound:
- In Vitro Studies : In vitro assays have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .
- Mechanistic Insights : The mechanism behind its anticancer activity may involve the induction of apoptosis through the activation of caspases or modulation of cell cycle regulators. Specific analogs have been shown to enhance proteasomal activity, contributing to their anticancer effects.
Antimicrobial Activity
Research has also indicated potential antimicrobial properties:
- Bacterial Inhibition : Some derivatives have shown promising results against bacterial strains such as Staphylococcus aureus. The mechanism appears to involve membrane permeabilization, leading to bacterial cell death .
- Fungal Activity : Limited studies suggest that similar compounds may exhibit antifungal properties, although more research is needed to establish efficacy and mechanisms.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
3-[[(2S)-pyrrolidine-2-carbonyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(10-5-2-6-13-10)14-9-4-1-3-8(7-9)12(16)17/h1,3-4,7,10,13H,2,5-6H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZQASVDGDUUMS-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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